Cytotoxic Selectivity: N-Cyclopentyl Derivative Preferentially Targets Cancer over Normal Cells
The BenchChem profile states that N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide 'exhibits higher cytotoxic activity on cancer cells than on normal cells' . This qualitative selectivity claim is based on a study of imidazo[2,1-b]thiazole-based chalcones where the most selective compound (3j) showed a Selectivity Index (SI) of 14.99 on MCF-7 versus 3T3-L1 fibroblasts [1]. While the target compound itself lacks a published SI, its N-cyclopentyl substituent is structurally distinct from the chalcone series and is hypothesized to confer a similar or improved selectivity window based on the vendor annotation.
| Evidence Dimension | Selectivity Index (Cancer vs. Normal cells) |
|---|---|
| Target Compound Data | Qualitative: higher activity on cancer cells (HT-29, A-549, MCF-7) than normal cells |
| Comparator Or Baseline | Imidazo[2,1-b]thiazole chalcone 3j: SI = 14.99 on MCF-7 vs. 3T3-L1 [1] |
| Quantified Difference | Not directly quantifiable for the target compound; comparator 3j demonstrates SI = 14.99 |
| Conditions | Cancer cell lines HT-29, A-549, MCF-7; normal fibroblast 3T3-L1 (XTT assay) |
Why This Matters
Preferential cancer cell cytotoxicity is a critical differentiator for reducing off-target toxicity in lead selection; the N-cyclopentyl derivative is annotated with this property, warranting procurement for confirmatory selectivity profiling.
- [1] Med Chem Res 31, 1369–1383 (2022). Design, synthesis, anticancer evaluation and molecular docking studies of new imidazo [2, 1-b] thiazole -based chalcones. View Source
